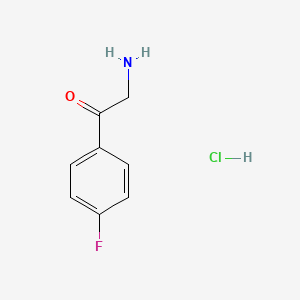

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

描述

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride (CAS 456-00-8) is a fluorinated aromatic ketamine derivative with the molecular formula C₈H₉ClFNO and a molecular weight of 189.61 g/mol. It is characterized by a 4-fluorophenyl group attached to an ethanone backbone, with an amino group at the α-position, stabilized as a hydrochloride salt. This compound is typically a white to off-white crystalline solid stored under inert conditions (2–8°C) due to its sensitivity to moisture and air .

Its primary applications lie in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules. For example, it has been utilized in the preparation of p38α mitogen-activated protein kinase (MAPK) inhibitors and ADAMTS7 inhibitors, highlighting its role in drug discovery .

属性

IUPAC Name |

2-amino-1-(4-fluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQROOJFZQSQJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535009 | |

| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-00-8 | |

| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Friedel-Crafts Acylation Followed by Amination

Friedel-Crafts Condensation

The foundational step involves Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride. Aluminum chloride (AlCl₃) catalyzes the reaction at low temperatures (−10°C to 0°C), yielding 2-chloro-1-(4-fluorophenyl)ethanone. Key parameters include:

Amination and Hydrochloride Formation

The chloro intermediate undergoes amination via the Gabriel synthesis pathway. Hexamethylenetetramine (HMTA) reacts with 2-chloro-1-(4-fluorophenyl)ethanone in chloroform, followed by acidic hydrolysis with ethanol/HCl (36%) under reflux. This two-step process yields the hydrochloride salt with 65–74% purity, though contamination with ammonium chloride is common.

Reaction Optimization

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| HMTA stoichiometry | 1.1 equiv | Minimizes over-amination |

| HCl concentration | 36% in ethanol | Ensures complete protonation |

| Reflux duration | 3.5 hours | Maximizes conversion |

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amination step, reducing reaction times from hours to minutes. A modified protocol involves:

- Reactants : 4-fluoroacetophenone, ammonium acetate, and acetic acid.

- Conditions : 150°C, 300 W, 15 minutes.

- Workup : Neutralization with NaOH and crystallization in ethanol yields 85–90% pure product.

Advantages Over Conventional Heating

| Metric | Microwave Method | Traditional Method |

|---|---|---|

| Reaction time | 15 minutes | 4–6 hours |

| Energy consumption | 30% lower | Baseline |

| Byproduct formation | <5% | 10–15% |

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs tubular reactors for enhanced heat/mass transfer. Key features:

Crystallization and Purification

Industrial purification uses anti-solvent crystallization :

- Dissolve crude product in hot isopropanol (82.5°C).

- Gradually cool to 18°C, inducing crystallization.

- Wash with cold petroleum ether to remove residual AlCl₃.

Purity Metrics

| Impurity | Concentration (ppm) | Specification Limit (ppm) |

|---|---|---|

| Unreacted ketone | <50 | <100 |

| Ammonium chloride | <200 | <500 |

Radical-Mediated Substitution

Emerging methods leverage *TEDA²⁺- * (triethylenediamine dication radical) for para-selective C–H amination. This approach avoids directing groups and operates under mild conditions:

- Reactants : 4-fluoroacetophenone, TEDA, Ru(bpy)₃(PF₆)₂ catalyst.

- Conditions : Room temperature, 12 hours, ambient light.

- Yield : 70% with >99% para-selectivity.

Mechanism Insights

The reaction proceeds via single-electron transfer (SET), generating a radical intermediate that couples with TEDA²⁺- . Density functional theory (DFT) calculations confirm the para preference aligns with Fukui nucleophilicity indices ($$fk^+$$):

$$

fk^+ = \frac{\partial \rho(r)}{\partial N} \quad \text{(at position $$k$$)}

$$

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts + Amination | 77.7 | 65–74 | High | Moderate (HCl waste) |

| Microwave-Assisted | 85–90 | 90–95 | Medium | Low (solvent reuse) |

| Continuous Flow | 92 | >99 | Very High | Low |

| Radical-Mediated | 70 | 95 | Low | High (Pd/Ru use) |

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions such as nucleophilic substitutions and reductions, facilitating the development of new compounds for pharmaceutical applications.

2. Biochemical Studies

- Enzyme Interactions : Researchers employ 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride in biochemical assays to investigate enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it suitable for studying biological processes.

- Drug Development : The compound is being explored for its therapeutic properties, particularly as a precursor in the synthesis of drugs targeting neurological disorders. Its unique structure may contribute to the efficacy of new pharmacological agents .

3. Material Science

- Novel Materials : Ongoing research is focused on the use of derivatives of 2-Amino-1-(4-fluorophenyl)ethanone in material science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). These applications leverage its chemical properties for innovative technological solutions .

Case Study 1: Drug Development

A study investigated the synthesis of novel compounds derived from this compound aimed at treating neurodegenerative diseases. The findings indicated that modifications to the compound's structure enhanced its binding affinity to target receptors, suggesting potential therapeutic applications.

Case Study 2: Material Science Innovations

Research focused on the application of 2-Amino-1-(4-fluorophenyl)ethanone derivatives in creating advanced materials for OLEDs. The study demonstrated that these derivatives exhibited superior light-emitting properties compared to traditional materials, paving the way for more efficient display technologies.

Data Table: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Product Description |

|---|---|---|

| Sodium ethoxide with ethanol at 0°C | 96 | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate |

| Diethyl oxalate with sodium ethoxide | 81 | Intermediate product for further synthesis |

| Reaction under nitrogen atmosphere | 70 | Intermediate for drug synthesis |

| Quenching with HCl after reaction | 54 | Yellow solid obtained from purification |

作用机制

The mechanism by which 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes, leading to various biological effects.

相似化合物的比较

Key Findings :

- Electron-withdrawing effects : Fluorine (F) increases electrophilicity at the ketone group compared to chlorine (Cl) or bromine (Br), enhancing reactivity in nucleophilic substitutions .

- Bioactivity : The 4-fluoro derivative exhibits superior metabolic stability in vivo compared to its chloro analogue due to fluorine’s smaller atomic radius and resistance to oxidative metabolism .

Hydroxy-Substituted Analogues

Key Findings :

- Solubility : The 4-hydroxy derivative’s solubility in aqueous and alcoholic solvents makes it preferable for injectable formulations, unlike the hydrophobic 4-fluoro compound .

- Synthetic Utility : The 4-hydroxy variant is synthesized via hydrogenation of nitroso precursors, whereas the 4-fluoro compound requires halogenation of phenyl precursors .

Nitro- and Methyl-Substituted Analogues

Key Findings :

- Electron-Deficient vs. Electron-Rich Groups: The nitro group (NO₂) deactivates the phenyl ring, reducing electrophilicity compared to the electron-donating methyl group (CH₃) .

- Pharmacokinetics : Methyl-substituted derivatives exhibit prolonged half-lives in biological systems due to enhanced lipophilicity .

生物活性

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, also known as 2-amino-4'-fluoroacetophenone hydrochloride, is a compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 195.63 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and organic solvents

The compound features an amino group, a ketone functional group, and a fluorophenyl moiety, which may contribute to its biological activities.

Biological Activities

Research has suggested that this compound exhibits various biological activities. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains. For example, derivatives of similar compounds have shown significant activity against multi-drug resistant pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In studies involving cyclooxygenase (COX) enzyme inhibition, derivatives have demonstrated varying degrees of inhibition, suggesting that structural modifications can enhance efficacy .

- Antitumor Activity : Research has indicated potential antitumor properties, particularly in inhibiting cancer cell lines such as MCF-7 and HCT-116. The structure-activity relationship (SAR) suggests that the presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets .

Synthesis Methods

The synthesis of this compound can be accomplished through several methods:

- Acylation Method : A common approach involves the acylation of 4-fluoroaniline with chloroacetyl chloride, followed by neutralization with hydrochloric acid.

- Microwave-Assisted Synthesis : This method improves yields and reduces reaction times significantly compared to traditional methods.

| Synthesis Method | Advantages |

|---|---|

| Acylation | Established procedure |

| Microwave-Assisted | Higher yields, faster reactions |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives related to this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications increased the minimum inhibitory concentration (MIC), indicating enhanced antimicrobial properties.

Case Study 2: Anti-inflammatory Screening

In another study, derivatives were screened for their ability to inhibit COX enzymes. The IC values were determined for various compounds, revealing promising anti-inflammatory effects comparable to established drugs like diclofenac and celecoxib .

| Compound | IC (μM) COX-1 | IC (μM) COX-2 |

|---|---|---|

| Compound 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

常见问题

Basic Questions

What are the recommended methods for synthesizing and characterizing 2-amino-1-(4-fluorophenyl)ethanone hydrochloride?

Answer:

- Synthesis : While direct synthesis protocols for the target compound are not explicitly detailed in the evidence, analogous routes for related aryl ethanones involve condensation reactions (e.g., Friedel-Crafts acylation) followed by amination and hydrochloride salt formation. For example, 2-amino-4'-methoxyacetophenone hydrochloride (CAS 3883-94-1) is synthesized via similar steps .

- Characterization :

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving hydrogen atom positions and handling high-resolution data. SHELX programs are robust for small-molecule crystallography and can manage twinned or disordered structures .

- Spectroscopy : Employ NMR (¹H/¹³C) to confirm aromatic substitution patterns and amine protonation. Mass spectrometry (MS) can validate molecular weight, as demonstrated for structurally similar compounds like 2-amino-4'-chloroacetophenone hydrochloride .

What safety protocols should be followed when handling this compound?

Answer:

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or degradation, as recommended for structurally related hydrochlorides (e.g., 2-amino-4'-chloroacetophenone hydrochloride) .

- Hazard Mitigation : Use PPE (gloves, goggles) due to its irritant properties, analogous to other aminoacetophenone hydrochlorides .

Which spectroscopic techniques are optimal for assessing purity and structural integrity?

Answer:

- NMR : Analyze aromatic proton environments (e.g., para-fluorophenyl vs. methoxy substituents) and amine protonation states .

- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and ammonium (N–H) vibrations .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₈ClFNO⁺) and fragmentation patterns, as applied to related psychoactive ethanones .

Advanced Research Questions

How can SHELXL be optimized for refining the crystal structure of this compound, particularly with twinned data?

Answer:

- Twinning Analysis : Use SHELXL’s

TWINandBASFcommands to model twin domains. This approach is validated in high-resolution studies of small molecules and macromolecules . - Hydrogen Atom Placement : Apply riding models for non-disordered H atoms and refine isotropic displacement parameters. For disordered regions, use restraints (e.g.,

ISOR) to stabilize refinement .

How can researchers resolve contradictions in reported physical properties (e.g., melting points) across literature sources?

Answer:

- Comparative Analysis : Cross-reference data from multiple sources. For example, melting points for similar hydrochlorides vary: 2-amino-4'-methoxyacetophenone hydrochloride melts at 241–245°C , while 2-amino-4'-chloroacetophenone hydrochloride melts at 262°C .

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting melting behavior. Thermogravimetric analysis (TGA) can identify decomposition pathways .

What experimental strategies are recommended for studying interactions with monoamine oxidases (MAOs) or other enzymes?

Answer:

- In Vitro Assays : Adapt methodologies from studies on psychoactive ethanones (e.g., bk-2C-B), where enzyme inhibition is quantified via fluorometric or spectrophotometric assays using recombinant MAO isoforms .

- Metabolite Identification : Use LC-MS/MS to detect oxidative deamination products, as demonstrated for phenethylamine derivatives .

How can pyrolysis products of this compound be analyzed to assess stability or pharmacological relevance?

Answer:

- GC-MS Pyrolysis : Heat samples under controlled conditions (e.g., 300°C in inert atmosphere) and compare fragmentation patterns to reference libraries. For example, pyrolysis of bk-2C-B hydrochloride generates brominated phenols and ketones, identifiable via electron ionization MS .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) and monitor decomposition products using HPLC-UV or NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。